Cabotegravir is a potent integrase strand transfer inhibitor (INSTI) classified as an antiretroviral drug. [, ] It plays a crucial role in scientific research related to HIV-1 treatment and prevention. [, ] Cabotegravir's long half-life allows for its formulation into both an oral tablet for daily administration and a long-acting injectable nanosuspension for intramuscular or subcutaneous dosing. [, , ] This characteristic makes it a promising candidate for developing less frequent dosing regimens, potentially enhancing adherence and efficacy compared to daily oral therapies. [, , , ]
Cabotegravir is derived from a class of compounds known as integrase strand transfer inhibitors (INSTIs). It was developed as part of efforts to create long-acting formulations for HIV treatment and prevention. The compound is particularly notable for its potential use in pre-exposure prophylaxis (PrEP) due to its extended half-life and efficacy in maintaining therapeutic levels over prolonged periods .
The synthesis of cabotegravir involves several complex steps that utilize various chemical reactions. One notable method includes a three-step continuous synthetic strategy that enhances yield and efficiency. The process typically employs palladium catalysts and involves transformations in non-aqueous media to minimize water concentration, which can interfere with the reactions .
Cabotegravir exhibits a complex molecular structure characterized by a rigid planar conformation, which is essential for its biological activity. The molecular formula is , with a molecular weight of approximately 433.38 g/mol.
Cabotegravir undergoes various chemical reactions during its synthesis and when interacting with biological targets. Key reactions include:
Cabotegravir acts by inhibiting the integrase enzyme, which is responsible for integrating viral DNA into the host genome. By binding to the active site of integrase, cabotegravir prevents the strand transfer process essential for viral replication.
Cabotegravir exhibits several important physical and chemical properties:
Cabotegravir has significant applications in both clinical settings and research:
Cabotegravir exerts its antiretroviral activity through selective, high-affinity binding to the human immunodeficiency virus type 1 (HIV-1) integrase active site. This inhibitor features a distinctive tri-cyclic pharmacophore comprising a dihydroxypyridinone core flanked by amide linkers and halogenated benzyl groups. The central dihydroxypyridinone moiety coordinates the two divalent magnesium ions (Mg²⁺) within the integrase catalytic core domain (residues Asp64, Asp116, and Glu152), disrupting the enzyme's ability to coordinate viral DNA ends [9] [10].
X-ray crystallography reveals that cabotegravir adopts a planar conformation stabilized by an intramolecular hydrogen bond between the pyridine carbonyl oxygen (O2) and the amide hydrogen (N1-HN1), with a remarkably short bond distance of 1.779 Å [9]. This rigid configuration positions the meta-difluorobenzyl group optimally for hydrophobic stacking interactions with the penultimate cytosine of the viral DNA terminus. Additionally, the inhibitor's extended structure facilitates critical van der Waals contacts with integrase residues Tyr143, Gln148, and His114 through its bromomethyl substituent [10]. The piperazine-oxazoline moiety adopts a boat conformation that enables partial intercalation between aromatic residues of adjacent integrase monomers, further stabilizing the inhibitor-protein complex [9].
Table 1: Key Molecular Interactions in Cabotegravir-Integrase Complex
Structural Component | Interaction Type | Integrase Residues/DNA | Functional Significance |
---|---|---|---|
Dihydroxypyridinone core | Mg²⁺ chelation | Asp64, Asp116, Glu152 | Displaces catalytic water molecules |
meta-Difluorobenzyl group | Hydrophobic stacking | Viral DNA cytosine base | Prevents viral DNA positioning |
Bromomethyl substituent | Van der Waals | Tyr143, Gln148, His114 | Stabilizes active site conformation |
Piperazine-oxazoline ring | Intercalation | Monomer-monomer interface | Enhances dimer stabilization |
Amide linker | Intramolecular H-bond | O2 to HN1 (1.779 Å) | Maintains pharmacophore rigidity |
Cabotegravir shares structural homology with second-generation integrase strand transfer inhibitors dolutegravir and bictegravir through their common tri-cyclic pharmacophores. However, nuanced differences in their halogenated benzyl groups and linker regions confer distinct resistance profiles. While cabotegravir and dolutegravir both possess meta-difluorobenzyl moieties, bictegravir incorporates a dimethyl-dioxolane-trifluoromethyl benzyl group that enhances hydrophobic enclosure within the active site [10]. Cabotegravir's piperazine-oxazoline substituent differs from dolutegravir's dimethylcarbamate group, resulting in differential interactions with polymorphic residues near the catalytic core.
Antiviral potency assessments against clinically relevant mutants reveal cabotegravir maintains efficacy against first-generation resistance pathways (N155H, Y143R) with <2-fold change in effective concentration 50% (EC₅₀). However, it exhibits vulnerability to the G140S/Q148H double mutant (36.3 ± 6.5 nM versus wild-type EC₅₀ of 0.56 ± 0.26 nM), representing a 65-fold reduction in susceptibility [1] [10]. This contrasts with bictegravir, which retains potency against this mutant (EC₅₀ 2.1 ± 0.4 nM). Against the common dolutegravir-selected mutation R263K, cabotegravir experiences a 24-fold reduction in potency (13.4 ± 1.3 nM) compared to bictegravir's 2.5-fold change (1.4 ± 0.3 nM) [10]. Molecular modeling attributes these differences to cabotegravir's heightened dependence on interactions with Gln148 side chains, which become disordered in Q148H/R mutants.
Table 2: Comparative Antiviral Potency (EC₅₀ nM) Against Key Integrase Mutants
INSTI/Mutant | Wild Type | G140S/Q148H | R263K | N155H | Q148R |
---|---|---|---|---|---|
Cabotegravir | 0.56 ± 0.26 | 36.3 ± 6.5 | 13.4 ± 1.3 | 1.8 ± 0.4 | 22.7 ± 3.1 |
Dolutegravir | 1.2 ± 0.3 | 6.5 ± 1.1 | 4.8 ± 0.9 | 2.1 ± 0.5 | 8.9 ± 1.6 |
Bictegravir | 1.7 ± 0.4 | 2.1 ± 0.4 | 1.4 ± 0.3 | 1.9 ± 0.4 | 3.2 ± 0.7 |
Molecular dynamics simulations spanning 100 nanoseconds reveal that cabotegravir stabilizes an integrase conformation incompatible with viral DNA strand transfer. Upon binding, the inhibitor induces a 15° rotation in the integrase catalytic core domain relative to the C-terminal domain, widening the DNA-binding groove by 4.2 Å [9]. This conformational shift disrupts the conserved hydrogen bond network between residue Gln152 and the viral DNA adenine base, reducing DNA-binding affinity by 3.2 kcal/mol compared to the unbound complex.
The meta-difluorobenzyl group exhibits significant positional flexibility during simulations, sampling three distinct rotameric states. However, fluorine atoms maintain persistent water-mediated hydrogen bonds with the backbone amides of integrase residue Gly149 (occupancy 87%) and the 3'-phosphate of the viral DNA (occupancy 92%) [9] [10]. These interactions create a stable water bridge that mimics the natural DNA substrate's electrostatic interactions. Free energy perturbation calculations demonstrate that cabotegravir's binding affinity diminishes by 2.8 kcal/mol when the catalytic magnesium ions are removed, underscoring the critical role of metal chelation in its mechanism [9].
The piperazine-oxazoline moiety displays unexpected conformational dynamics, transitioning between boat and chair configurations with an energy barrier of 2.3 kcal/mol. In its dominant boat conformation (populated 76% of simulation time), the oxazoline methyl group establishes transient hydrophobic contacts with integrase Pro145, reducing sidechain mobility by 40% compared to the unbound state [9]. This dynamic stabilization effect contributes significantly to the slow dissociation rate observed experimentally (kₒff = 2.7 × 10⁻⁴ s⁻¹), which exceeds dolutegravir's dissociation rate by 3.1-fold.
Table 3: Dynamic Parameters from Molecular Dynamics Simulations
Simulation Parameter | Unbound Integrase | Cabotegravir-Bound | Functional Implication |
---|---|---|---|
Catalytic-core rotation | 8° ± 3° | 15° ± 4° | Widens DNA-binding groove |
Gly149 H-bond occupancy | N/A | 87% | Stabilizes substrate-binding loop |
Mg²⁺-O coordination distance | 2.10 ± 0.15 Å | 2.05 ± 0.12 Å | Enhanced metal chelation |
Viral DNA RMSF (3' end) | 1.8 Å | 0.9 Å | Reduced terminal base mobility |
Pi-Pi stacking distance | Variable | 3.75 ± 0.3 Å | Optimal hydrophobic interaction |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: